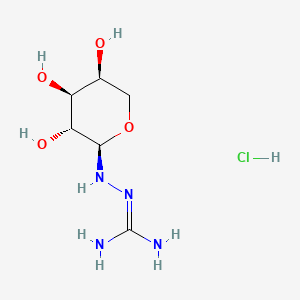![molecular formula C5H10N2S B561520 (R)-Hexahydroimidazo[1,5-c]thiazole CAS No. 109628-07-1](/img/structure/B561520.png)
(R)-Hexahydroimidazo[1,5-c]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Hexahydroimidazo[1,5-c]thiazole is a heterocyclic compound that features a fused ring system containing both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hexahydroimidazo[1,5-c]thiazole typically involves the cyclocondensation of L-cysteine with appropriate carbonyl compounds. One common method is the reaction of L-cysteine with α-haloketones under basic conditions, leading to the formation of the desired hexahydroimidazo[1,5-c]thiazole ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium hydroxide or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-Hexahydroimidazo[1,5-c]thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
®-Hexahydroimidazo[1,5-c]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties .
Scientific Research Applications
®-Hexahydroimidazo[1,5-c]thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for drug development, particularly in the design of antimicrobial, antifungal, and anticancer agents.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of ®-Hexahydroimidazo[1,5-c]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The presence of both nitrogen and sulfur atoms in its structure allows for versatile interactions with biological molecules, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-c]thiazole: A closely related compound with similar structural features but lacking the hexahydro modification.
Thiazole: A simpler heterocyclic compound that serves as a building block for more complex structures.
Imidazole: Another fundamental heterocycle that shares the imidazole ring with ®-Hexahydroimidazo[1,5-c]thiazole.
Uniqueness
®-Hexahydroimidazo[1,5-c]thiazole is unique due to its fused ring system and the presence of both nitrogen and sulfur atoms, which confer distinct chemical and biological properties. Its hexahydro modification enhances its stability and reactivity compared to its non-hydrogenated counterparts .
Properties
IUPAC Name |
(7aR)-1,3,5,6,7,7a-hexahydroimidazo[1,5-c][1,3]thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-5-2-8-4-7(5)3-6-1/h5-6H,1-4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHFITGTMUHVNW-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCN2CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CSCN2CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)

